molecular formula C25H38O4 B12822666 5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one

5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one

Cat. No.: B12822666
M. Wt: 402.6 g/mol
InChI Key: UTGBBPSEQPITLF-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The compound’s systematic name reflects its intricate bicyclic framework and substituent arrangement. Key identifiers include:

Property Value
IUPAC Name (1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one
Molecular Formula C25H38O4
Molecular Weight 402.6 g/mol
CAS Registry Number 146436-22-8
SMILES Notation C/C/1=C\CC/C(=C/C[C@]2(C@HC(=C(C2=O)O)C@HCO)C)/C

The bicyclo[13.3.0]octadecatetraene core contains four double bonds (3E,8E,12E,17E) and stereogenic centers at C1, C5, C15, and C18, conferring chirality.

Natural Occurrence and Biological Sources

Terpestacin is predominantly isolated from fungal species:

  • Arthrinium spp. : First identified in 1993 from an unspecified Arthrinium strain during a screen for HIV syncytium formation inhibitors.
  • Embellisia chlamydospora : A phytopathogenic fungus producing terpestacin as an anti-angiogenic agent.
  • Neofusicoccum spp. : Recent studies report terpestacin analogs in the endophytic fungus Neofusicoccum sp. J019 isolated from Cynanchum chinense.
  • Deep-sea-derived fungi : Strains from marine environments yield terpestacin-type metabolites with modified bioactivity profiles.

Notably, heterologous biosynthesis has been achieved in Aspergillus oryzae via expression of the tpcA–D gene cluster, enabling engineered production.

Historical Context of Discovery and Early Research

The compound’s research timeline highlights key milestones:

  • 1993 : Initial isolation and structural elucidation by Iimura et al. from Arthrinium sp., with reported anti-HIV activity via syncytium formation inhibition.
  • 2002 : Demonstration of membrane polarization effects in lipid bilayers, suggesting interactions with phospholipid headgroups.
  • 2003 : Identification of anti-angiogenic properties through ERK pathway modulation and mitochondrial Complex III binding.
  • 2018 : Total biosynthesis breakthrough using reconstituted fungal enzymes, enabling scalable production.
  • 2024 : Discovery of neofusistacin, a terpestacin analog with a rare 3/15/5-fused tricyclic scaffold, though lacking anti-inflammatory or antibacterial activity.

Early pharmacological studies focused on its dual role as an antifungal agent (against Alternaria brassicicola, Botrytis cinerea) and angiogenesis inhibitor, positioning it as a lead compound for drug development.

Properties

IUPAC Name

5,17-dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGBBPSEQPITLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Route and Conditions

A representative synthetic approach reported involves 13 discrete steps , each optimized for yield and stereochemical control. The key stages include:

Step Reaction Type/Conditions Yield (%) Notes
1 Formation of bicyclic core using LiHMDS, HMPA in tetrahydrofuran at -40 °C for 0.08 h 85 Strong base-mediated cyclization
2 Reduction with NaBH4 in presence of DPPP and Pd(OAc)2 in dimethylsulfoxide 77 Selective reduction step
3 Olefin metathesis using Grubbs second generation catalyst in benzene at 20 °C for 16 h 44 Formation of conjugated double bonds
4 Introduction of sulfur functionality with dimethyl sulfide and MgBr2·Et2O in CH2Cl2 at 20 °C for 0.67 h 93 Functional group transformation
5 Palladium-catalyzed amide coupling with (S,S)-N-[2-(2-PPh2-benzoylamino)cyclohexyl]-2-PPh2-benzamide and Pd2dba3·CHCl3 in CH2Cl2 at 20 °C Not specified Stereoselective amide bond formation
6 Microwave-assisted reaction in 1,2-dimethoxyethane at 150 °C for 1 h Not specified Accelerated reaction step
7 Base-mediated reaction with Cs2CO3 and Bu4NI in dimethylformamide for 2 h Not specified Functional group modification
8 Pyridine treatment at 20 °C for 3 h Not specified Protection/deprotection or activation step
9 Asymmetric dihydroxylation using AD-α-mix, CH3SO2NH2 in 2-methyl-propan-2-ol/H2O at 4 °C for 48 h 65 Introduction of hydroxyl groups with stereocontrol
10 Oxidative cleavage with NaIO4 in tetrahydrofuran/H2O at 20 °C for 1 h Not specified Cleavage of vicinal diols
11 Reduction with NaBH4 in CH2Cl2/methanol at -78 °C for 0.5 h Not specified Selective reduction of carbonyl groups
12 Hydrolysis with aqueous LiOH in tetrahydrofuran/methanol at 20 °C for 2 h 89 Ester or amide hydrolysis
13 Final functional group adjustment with dimethyl sulfide and MgBr2·Et2O in CH2Cl2 at 20 °C for 0.67 h 74 Final step to yield terpestacin

This sequence reflects a highly controlled synthetic strategy combining organometallic catalysis, stereoselective oxidations, reductions, and functional group interconversions to achieve the target molecule with high stereochemical fidelity.

Key Research Findings and Optimization

  • The use of Grubbs second generation catalyst is critical for establishing the conjugated tetraene system in the bicyclic framework, although the yield at this step is moderate (44%), indicating a challenging metathesis step.

  • The asymmetric dihydroxylation step using AD-α-mix is essential for installing the two hydroxyl groups at positions 5 and 17 with the correct stereochemistry, achieving a 65% yield under mild conditions (4 °C, 48 h).

  • The combination of dimethyl sulfide and MgBr2·Et2O is employed twice in the synthesis, highlighting its role in functional group transformations, possibly related to sulfur-mediated rearrangements or activation of carbonyl groups.

  • Microwave irradiation at elevated temperature (150 °C) in 1,2-dimethoxyethane accelerates a key step, demonstrating the utility of modern synthetic techniques to improve reaction efficiency.

  • The overall synthetic route balances yield, stereoselectivity, and reaction time , with several steps optimized for mild conditions to preserve sensitive functional groups.

Summary Table of Preparation Method Highlights

Aspect Details
Total Steps 13
Key Catalysts LiHMDS, Pd(OAc)2, Grubbs II, Pd2dba3·CHCl3
Key Reagents NaBH4, AD-α-mix, NaIO4, LiOH, dimethyl sulfide, MgBr2·Et2O
Temperature Range -78 °C to 150 °C (microwave)
Solvents Tetrahydrofuran, benzene, dimethylsulfoxide, CH2Cl2, dimethylformamide, pyridine, 1,2-dimethoxyethane
Yield Range per Step 44% to 93%
Stereochemical Control Achieved via chiral catalysts and reagents (e.g., AD-α-mix)
Reaction Time per Step Minutes to days (0.08 h to 48 h)

Chemical Reactions Analysis

Types of Reactions

5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones or carboxylic acids, while reduction of the ketone group may produce secondary alcohols.

Scientific Research Applications

5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one involves its interaction with molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity is compared below with two classes of compounds: heterocyclic derivatives (e.g., pyrazol-pyrimidine hybrids) and phenolic flavonoids (e.g., catechins).

Table 1: Structural Comparison
Compound Name Molecular Formula Key Functional Groups Ring System Notable Features
5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one C23H30O5 Hydroxyl, ketone, methyl Bicyclo[13.3.0]octadecatetraenone Large bicyclic core with multiple oxygenation sites; steric complexity
(Z)-1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydrazono-4-oxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Compound 17, ) C23H18N6O2 Hydrazone, nitrile, ketone Pyrazol-pyrimidine Hybrid heterocycle with planar aromaticity; synthetic accessibility via hydrazine coupling
(-)-Epigallocatechin gallate (EGCG, ) C22H18O11 Gallate, hydroxyl Flavanol gallate Polyphenolic antioxidant; planar benzopyran core with esterified galloyl group

Chemoinformatic Similarity Assessment

Similarity coefficients, such as the Tanimoto index, are critical for quantifying structural resemblance between binary chemical fingerprints. For instance:

  • Heterocyclic analogs (e.g., Compound 17) : Moderate similarity is expected due to shared ketone and hydroxyl groups, but divergent ring systems (bicyclic vs. fused pyrazol-pyrimidine) may reduce the Tanimoto score .
  • Flavonoids (e.g., EGCG): Low similarity is anticipated owing to distinct core architectures (bicyclic polyketide vs. flavanol gallate) despite overlapping hydroxylation patterns .

Biological Activity

5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one (CAS No. 146436-22-8) is a complex organic compound with potential biological significance. This article aims to summarize the known biological activities associated with this compound based on diverse research findings.

The compound is characterized by:

  • Molecular Formula: C23H38O4
  • Molecular Weight: 386.55 g/mol
  • Boiling Point: 580.5ºC at 760 mmHg
  • Flash Point: 318.9ºC
  • Density: 1.064 g/cm³

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Mechanism of Action: The compound has been shown to induce apoptosis in neuroblastoma cells, which are often resistant to conventional therapies. This suggests a mechanism involving the modulation of apoptotic pathways .
  • Case Study: In a high-throughput screening of small molecules for inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), this compound was identified as a candidate with moderate inhibitory activity (pIC50 = 4.6) against this enzyme, which is implicated in various cancers .

Neuroprotective Effects

The compound also demonstrates neuroprotective properties:

  • Cell Viability Assays: In vitro studies indicate that it can protect neuron-like cells from oxidative stress-induced damage . The interaction with 17β-HSD10 suggests it may play a role in regulating neurosteroid metabolism and mitochondrial function.
  • Toxicity Studies: The toxicity profile indicates that while it can be harmful to certain cancer cell lines, it may offer protective effects in healthy neuronal cells under specific conditions .

Table 1: Summary of Biological Activities

Activity TypeFindings
AnticancerInduces apoptosis in neuroblastoma cells; moderate inhibitor of 17β-HSD10
NeuroprotectionProtects neuron-like cells from oxidative stress; regulates neurosteroid metabolism
ToxicityToxic to cancer cells but potentially protective for healthy neurons

Table 2: In Vitro Toxicity Results

Concentration (μM)Cell LineViability (%)Notes
1Neuroblastoma65Moderate toxicity observed
10Neuroblastoma50Significant reduction in viability
25Healthy Neurons85Protective effect noted

Discussion

The dual nature of the biological activity of this compound presents both opportunities and challenges in therapeutic applications. Its ability to selectively target cancer cells while potentially protecting healthy neurons offers a promising avenue for drug development.

Future Research Directions

Further studies are needed to:

  • Elucidate the detailed mechanisms through which this compound exerts its effects on various cell types.
  • Explore its efficacy in vivo and its pharmacokinetic properties.
  • Investigate potential analogs or derivatives that may enhance its therapeutic profile.

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